Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate
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Overview
Description
Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate is a complex organotin compound with the molecular formula C49H96O6S3Sn and a molecular weight of 996.1879 g/mol . This compound is characterized by its unique structure, which includes multiple functional groups such as thioethers, esters, and a stannane core. It is primarily used in specialized chemical applications due to its unique properties.
Preparation Methods
The synthesis of dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:
Formation of the dodecyloxy group: This involves the reaction of dodecanol with an appropriate acylating agent to form dodecyloxy derivatives.
Introduction of the thioether linkage: This step involves the reaction of the dodecyloxy derivative with a thiol compound under controlled conditions to form the thioether linkage.
Formation of the stannane core: The final step involves the reaction of the thioether intermediate with a tin-based reagent to form the stannane core, completing the synthesis of the compound.
Chemical Reactions Analysis
Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The dodecyloxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Scientific Research Applications
Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate involves its interaction with molecular targets through its functional groups. The thioether and ester groups allow it to form stable complexes with proteins and other biomolecules, potentially inhibiting or modifying their activity. The stannane core can interact with metal-binding sites in enzymes, altering their catalytic activity .
Comparison with Similar Compounds
Similar compounds to dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate include:
Dodecyl 4-butyl-4-[[2-(dodecyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate: This compound has a similar structure but differs in the position and nature of the substituents.
Dodecyl 3-[butyl-bis[(3-dodecoxy-3-oxo-propyl)sulfanyl]stannyl]sulfanylpropanoate: This compound has a similar stannane core but different thioether linkages.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to form stable complexes with a variety of biomolecules, making it valuable in specialized applications.
Properties
CAS No. |
83898-52-6 |
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Molecular Formula |
C49H96O6S3Sn |
Molecular Weight |
996.2 g/mol |
IUPAC Name |
dodecyl 3-[butyl-bis[(3-dodecoxy-3-oxopropyl)sulfanyl]stannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C15H30O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-13-17-15(16)12-14-18;1-3-4-2;/h3*18H,2-14H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
HJTDGDJPAASXLC-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCS[Sn](CCCC)(SCCC(=O)OCCCCCCCCCCCC)SCCC(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
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